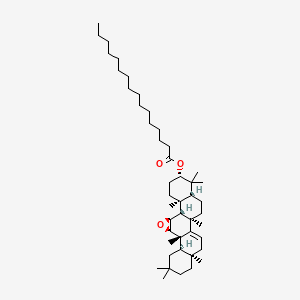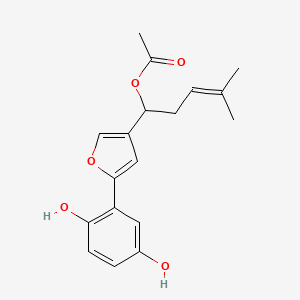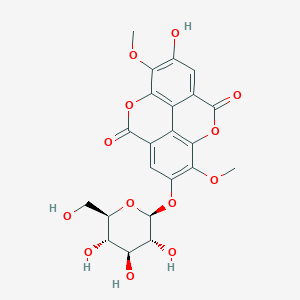
UR-144 N-(5-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UR-144 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolite Analysis in Hair
Park et al. (2014) developed a quantitative method to analyze UR-144 and its metabolites, including UR-144 N-(5-hydroxypentyl), in hair using liquid chromatography with ESI-MS/MS. This study highlighted the importance of identifying metabolites in hair for proof of synthetic cannabinoids use, as it can exclude the possibility of passive smoke exposure (Park et al., 2014).
Forensic Toxicology
In another study by Park et al. (2015), the detection of UR-144 and its metabolites in hair was again emphasized, providing crucial evidence in forensic toxicology for the use of synthetic cannabinoids (Park et al., 2015).
Detection in Urine
Grigoryev et al. (2013) explored the detection of UR-144 and its major pyrolysis product in urine, identifying several phase I metabolites. This study is significant for understanding the metabolism and detection of UR-144 in biological fluids, which is vital for clinical and forensic investigations (Grigoryev et al., 2013).
Structural Elucidation of Metabolites
Watanabe et al. (2018) characterized several metabolites of UR-144 using nuclear magnetic resonance (NMR) spectroscopy. This study provides detailed insights into the structural aspects of UR-144 metabolites, aiding in the understanding of its metabolism (Watanabe et al., 2018).
Propriétés
Formule moléculaire |
C21H24D5NO2 |
|---|---|
Poids moléculaire |
332.5 |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
Clé InChI |
AFWBYMXUEMOBRP-OAWGXGCBSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonymes |
XLR11 N-(5-hydroxypentyl) metabolite-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








